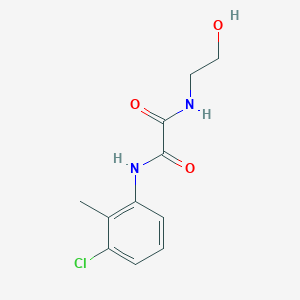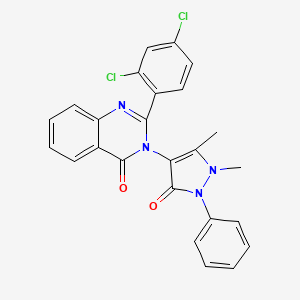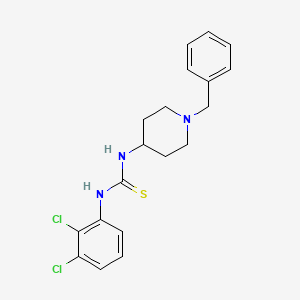
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)ethanediamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as CME-1, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the ethylenediamine family, and has been found to have a variety of interesting properties that make it useful for certain applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)ethanediamide is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress in cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its overall effectiveness in certain applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been found to reduce oxidative stress in cells, which can help to protect against a variety of diseases and conditions. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation and pain in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)ethanediamide in lab experiments is that it has been well-studied and is known to be a safe and effective compound. Additionally, this compound has a variety of interesting properties that make it useful for certain applications. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain pure this compound in large quantities, which can make it challenging to use in certain types of experiments.
Direcciones Futuras
There are a variety of future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)ethanediamide. For example, researchers could study the potential use of this compound as a treatment for certain diseases, or explore its potential as a chelating agent. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Overall, there is still much to learn about this compound and its potential uses in scientific research.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)ethanediamide has been studied extensively for its potential use in scientific research. It has been found to have a variety of interesting properties that make it useful for certain applications. For example, this compound has been shown to have antioxidant and anti-inflammatory properties, making it useful for studying oxidative stress and inflammation in cells. Additionally, this compound has been found to have a variety of other potential uses, including as a chelating agent and as a potential treatment for certain diseases.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7-8(12)3-2-4-9(7)14-11(17)10(16)13-5-6-15/h2-4,15H,5-6H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFUXICONQNWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4686286.png)
![1-(3-chlorobenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4686294.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4686299.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4686307.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-chlorobenzamide](/img/structure/B4686315.png)

![N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide](/img/structure/B4686331.png)
![3-ethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4686342.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4686343.png)

![2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)
![7-[(5-iodo-2-furyl)methylene]-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4686383.png)